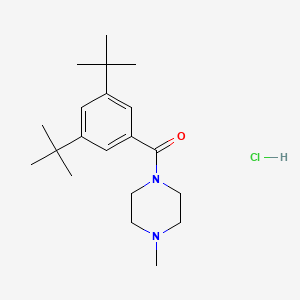

1-(3,5-di-tert-butylbenzoyl)-4-methylpiperazine hydrochloride

説明

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the preparation of free bases followed by their conversion to hydrochloride salts. Techniques like 13C-CP/MAS and 15N-CP/MAS NMR, along with IR spectroscopy, are employed to determine the protonation positions on nitrogen atoms in the piperazine ring when transformed into hydrochloride salts (Marvanová et al., 2016). Furthermore, related synthetic pathways highlight the conversion of specific benzoyl and piperazine derivatives through reactions involving bromination and subsequent oxidation steps (Lai Yi, 2003).

Molecular Structure Analysis

Molecular structure characterization often employs techniques like single-crystal X-ray diffraction to elucidate compound geometries. For instance, compounds with tert-butyl groups and related structural motifs have been analyzed to detail their crystallization systems and molecular parameters, indicating the complexity and specificity of such molecular structures (叶姣 et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving the compound and its derivatives can lead to the formation of various structural motifs, such as H-bonded complexes, indicating the reactive versatility of the piperazine ring and associated functional groups (Ching‐Yao Lin et al., 2007). Additionally, reactions with electrophiles and nucleophiles, showcasing the reactivity and potential for the synthesis of complex molecules, are highlighted in studies focusing on similar compounds (Blake et al., 2003).

Physical Properties Analysis

The physical properties of such compounds, including solubility and melting points, are critical for understanding their behavior in different environments and applications. The solubility in organic solvents like dichloromethane and their specific melting point ranges are important metrics for assessing the usability and handling of the compound (Galloway & Spring, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and conditions for specific transformations, such as the synthesis of dimagnesiated aromatic compounds, underscore the compound's versatility. Studies show how treating related compounds with specific reagents like methylmagnesium chloride can lead to novel structures, illustrating the wide range of chemical properties these molecules can exhibit (Reck & Winter, 1997).

作用機序

Safety and Hazards

特性

IUPAC Name |

(3,5-ditert-butylphenyl)-(4-methylpiperazin-1-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O.ClH/c1-19(2,3)16-12-15(13-17(14-16)20(4,5)6)18(23)22-10-8-21(7)9-11-22;/h12-14H,8-11H2,1-7H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWWIRJTWBSKGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C)C(C)(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Ditert-butylphenyl)-(4-methylpiperazin-1-yl)methanone;hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

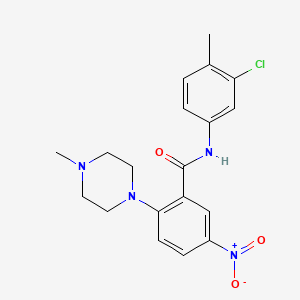

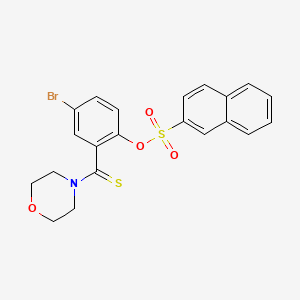

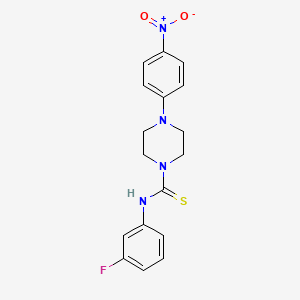

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isopropyl-2-{[methoxy(phenyl)acetyl]amino}benzamide](/img/structure/B4016307.png)

![2-[4-ethyl-5-oxo-3-(piperidin-4-ylmethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B4016314.png)

![2-(methoxycarbonyl)phenyl 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4016322.png)

![3-[4-benzyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4016337.png)

![N-{4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4016348.png)

![ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(2-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4016371.png)

![ethyl 1-{N-[(4-chlorophenyl)sulfonyl]-N-phenylglycyl}-4-piperidinecarboxylate](/img/structure/B4016402.png)

![N-(3-chlorophenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4016407.png)

![5,5'-{[4-(dimethylamino)phenyl]methylene}bis[2-(methylthio)-4,6-pyrimidinediol]](/img/structure/B4016415.png)